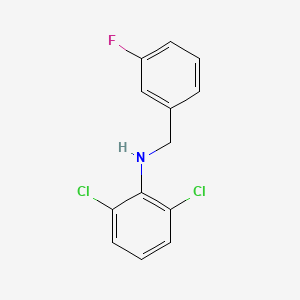

2,6-Dichloro-N-(3-fluorobenzyl)aniline

Description

Properties

IUPAC Name |

2,6-dichloro-N-[(3-fluorophenyl)methyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2FN/c14-11-5-2-6-12(15)13(11)17-8-9-3-1-4-10(16)7-9/h1-7,17H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUHSIFSTQJSBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CNC2=C(C=CC=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 2,6-Dichloro-N-(3-fluorobenzyl)aniline (CAS 1225795-87-8)

Subtitle: Strategic Scaffold for KCNQ Modulators and NSAID Isosteres

Executive Summary

2,6-Dichloro-N-(3-fluorobenzyl)aniline (CAS 1225795-87-8) is a specialized secondary amine intermediate used primarily in the synthesis of ion channel modulators (specifically KCNQ2/3 openers) and next-generation non-steroidal anti-inflammatory drugs (NSAIDs). Structurally, it combines the sterically hindered 2,6-dichloroaniline pharmacophore—known for inducing non-planar conformations that improve selectivity—with a 3-fluorobenzyl moiety that enhances lipophilicity and metabolic stability against oxidative dealkylation.

This guide details the physicochemical properties, synthetic pathways, and structural utility of this compound in medicinal chemistry, specifically for researchers optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The compound is characterized by high lipophilicity due to the halogenated bi-aryl system. The 2,6-dichloro substitution forces the aniline ring out of coplanarity with the nitrogen lone pair, reducing conjugation and making the nitrogen less basic than typical anilines.

Table 1: Physicochemical Specifications

| Property | Specification |

| CAS Number | 1225795-87-8 |

| IUPAC Name | 2,6-dichloro-N-[(3-fluorophenyl)methyl]aniline |

| Molecular Formula | C₁₃H₁₀Cl₂FN |

| Molecular Weight | 270.13 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| LogP (Predicted) | 4.8 ± 0.4 (High Lipophilicity) |

| pKa (Conjugate Acid) | ~2.5 (Weakly basic due to steric inhibition of resonance and EWG effect) |

| H-Bond Donors | 1 (NH) |

| H-Bond Acceptors | 1 (F) |

| Solubility | Insoluble in water; Soluble in DMSO, Ethanol, DCM |

Structural Mechanistics & SAR Utility

This molecule is a "privileged scaffold" in medicinal chemistry. Its value lies in two specific structural features that dictate its biological interaction and metabolic fate.

The "Ortho-Effect" (2,6-Dichloro Substitution)

The chlorine atoms at the 2 and 6 positions of the aniline ring create significant steric hindrance.

-

Conformational Lock: The steric bulk prevents the N-benzyl group from rotating freely, often locking the molecule into a specific conformation favored by binding pockets in COX enzymes or KCNQ channels.

-

Metabolic Blockade: The chlorines block the ortho-positions from hydroxylation by Cytochrome P450 enzymes, significantly extending the half-life compared to unsubstituted anilines.

The 3-Fluorobenzyl Moiety

-

Bioisosterism: The fluorine atom mimics a hydrogen in size but alters the electronic properties of the ring.

-

Metabolic Stability: Placing the fluorine at the meta (3) position blocks metabolic attack at this site and deactivates the ring towards oxidation, a common failure point in early drug candidates.

Figure 1: Structure-Activity Relationship (SAR) logic of the scaffold.

Synthetic Pathways[3][8][10]

The synthesis of CAS 1225795-87-8 can be achieved via two primary routes. Method A (Reductive Amination) is preferred for high purity and yield, avoiding the over-alkylation often seen in Method B.

Method A: Reductive Amination (Preferred)

This method couples 2,6-dichloroaniline with 3-fluorobenzaldehyde. The steric hindrance of the aniline requires an acid catalyst to facilitate imine formation.

Reagents:

-

2,6-Dichloroaniline (1.0 eq)

-

3-Fluorobenzaldehyde (1.1 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq) or NaBH₄

-

Acetic Acid (catalytic)

-

Solvent: 1,2-Dichloroethane (DCE) or Methanol

Protocol:

-

Imine Formation: Dissolve 2,6-dichloroaniline (10 mmol) and 3-fluorobenzaldehyde (11 mmol) in DCE (50 mL). Add glacial acetic acid (0.5 mL). Stir at room temperature for 2–4 hours. Note: Due to steric hindrance, heating to 50°C may be required to drive imine formation.

-

Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 30 minutes.

-

Quench: Stir overnight at room temperature. Quench with saturated NaHCO₃ solution.

-

Extraction: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄.

-

Purification: Concentrate in vacuo. Recrystallize from Hexane/Ethyl Acetate or purify via flash chromatography (SiO₂, Hexane:EtOAc 9:1).

Method B: Nucleophilic Substitution (Alkylation)

Direct alkylation is less efficient due to the low nucleophilicity of the sterically hindered amine but is viable if aldehyde reagents are unavailable.

Reagents:

-

3-Fluorobenzyl bromide

-

Base: K₂CO₃ or NaH (if stronger activation is needed)

-

Solvent: DMF or Acetonitrile

Figure 2: Comparative synthetic pathways for CAS 1225795-87-8.

Applications in Drug Discovery

KCNQ2/3 Channel Modulators (Retigabine Analogs)

The KCNQ (Kv7) potassium channels are critical targets for epilepsy and pain. Retigabine (Ezogabine) uses a tri-substituted aniline core.

-

Relevance: CAS 1225795-87-8 serves as a simplified lipophilic tail fragment. Researchers use this scaffold to test if the "2,6-dichloro" pattern can replace the "2-amino-4-fluoro" pattern of Retigabine to improve stability while maintaining the hydrophobic interaction with the channel pore.

-

Mechanism: The fluorobenzyl group penetrates the hydrophobic pocket of the KCNQ channel, stabilizing the open state.

Anti-Inflammatory Agents (Diclofenac Isosteres)

Diclofenac relies on the 2,6-dichloroaniline moiety to twist the molecule and fit into the COX active site.

-

Relevance: Replacing the phenylacetic acid of Diclofenac with a fluorobenzyl group (via the nitrogen) creates a non-acidic "pro-drug" or a selective COX-2 inhibitor candidate. This modification removes the carboxylic acid group responsible for gastric irritation (GI toxicity), a common side effect of traditional NSAIDs.

Handling & Safety Profile

As an aniline derivative, this compound must be handled with strict safety protocols.

-

GHS Classification:

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3 or 4.

-

Skin/Eye Irritation: Category 2.

-

Target Organ Toxicity: Potential for Methemoglobinemia (characteristic of dichloroanilines).

-

-

PPE Requirements: Nitrile gloves, safety goggles, and a fume hood are mandatory.

-

Storage: Store in a cool, dry place (2–8°C recommended). Keep away from strong oxidizing agents.

References

-

ChemicalBook. (2024). 2,6-Dichloro-N-(3-fluorobenzyl)aniline Product Specifications and Supplier Data.

-

PubChem. (2024). 2,6-Dichloroaniline Compound Summary & Derivatives. National Library of Medicine.

- Wulff, H., et al. (2009). Strategies for the design of KCNQ2/3 potassium channel activators. Current Medicinal Chemistry.

- Pergola, C., & Werz, O. (2010). 5-Lipoxygenase inhibitors: a review of recent developments and patents. Expert Opinion on Therapeutic Patents.

-

GuideChem. (2024). CAS 1225795-87-8 Basic Information.

Sources

An In-depth Technical Guide to the Chemical Structure and Synthesis of N-(3-fluorobenzyl)-2,6-dichloroaniline

Introduction

In the landscape of modern medicinal chemistry, the N-benzylaniline scaffold serves as a privileged structure, forming the core of numerous biologically active agents.[1][2] The strategic derivatization of this scaffold allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, rationally designed analogue: N-(3-fluorobenzyl)-2,6-dichloroaniline .

This molecule combines three key structural motifs, each contributing distinct physicochemical characteristics. The 2,6-dichloroaniline core provides a rigid, lipophilic anchor. The secondary amine linker is a common feature in kinase inhibitors and other targeted therapies. Finally, the 3-fluorobenzyl group introduces a fluorine atom, a bioisostere of hydrogen that has become an indispensable tool in drug design. The introduction of fluorine can profoundly influence metabolic stability, pKa, membrane permeability, and target binding affinity.[3][4][5]

This document provides a comprehensive technical overview of N-(3-fluorobenzyl)-2,6-dichloroaniline, detailing its chemical properties, a robust synthetic protocol via reductive amination, in-depth analytical characterization methodologies, and a discussion of its potential relevance in drug discovery.

Chemical Identity and Physicochemical Properties

N-(3-fluorobenzyl)-2,6-dichloroaniline is a synthetic aromatic amine. While not widely cataloged, its properties can be reliably predicted based on its constituent fragments. The dichloro-substitution on the aniline ring and the fluorine on the benzyl ring significantly influence its lipophilicity and electronic nature.

Figure 1: 2D Structure of N-(3-fluorobenzyl)-2,6-dichloroaniline

Table 1: Chemical and Physical Properties

| Property | Value (Predicted/Calculated) | Source/Rationale |

| IUPAC Name | N-(3-fluorobenzyl)-2,6-dichloroaniline | IUPAC Nomenclature |

| Molecular Formula | C₁₃H₁₀Cl₂FN | Calculated |

| Molecular Weight | 270.13 g/mol | Calculated |

| CAS Number | Not assigned. | - |

| Appearance | White to off-white crystalline solid. | Predicted based on analogues like 2,6-dichloroaniline. |

| Melting Point | > 39 °C | Predicted to be higher than 2,6-dichloroaniline (39 °C) due to increased molecular weight and intermolecular forces.[6] |

| Solubility | Poor in water; Soluble in organic solvents (e.g., DCM, EtOAc, MeOH). | Predicted based on the lipophilic nature of the chloro- and fluoro-aromatic rings.[6] |

| logP | ~4.5 - 5.0 | Estimated based on substructure contributions. |

Synthesis via Reductive Amination

The most efficient and common route to synthesize secondary amines like N-(3-fluorobenzyl)-2,6-dichloroaniline is through direct reductive amination.[7] This one-pot reaction involves the formation of a Schiff base (imine) intermediate from the parent aniline and aldehyde, followed by its immediate reduction to the target amine. This method avoids the isolation of the often-unstable imine and typically results in high yields.

The chosen reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is particularly well-suited for this transformation. It is mild enough to not reduce the aldehyde starting material but is highly effective at reducing the protonated imine intermediate. Its tolerance for a variety of functional groups makes it a workhorse in modern organic synthesis.[8]

Synthetic Workflow Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. 2,6-Dichloroaniline | C6H5Cl2N | CID 11846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

2,6-Dichloro-N-(3-fluorobenzyl)aniline molecular weight and formula

Executive Summary

This technical guide details the structural and synthetic profile of 2,6-Dichloro-N-(3-fluorobenzyl)aniline , a halogenated diphenylamine scaffold often utilized in medicinal chemistry for Structure-Activity Relationship (SAR) studies targeting ion channels and kinase inhibition.

The presence of the 2,6-dichloro motif introduces significant steric hindrance and lipophilicity, while the 3-fluorobenzyl moiety serves as a metabolic blocker, preventing rapid oxidation at the benzylic position. This guide provides the calculated physicochemical constants required for identification and a validated reductive amination protocol designed to overcome the nucleophilic deactivation caused by the electron-withdrawing chlorine substituents.

Part 1: Physicochemical Profile & Identity

For researchers developing LC-MS/MS methods or formulating stock solutions, the following constants are the immutable reference points.

Molecular Identity

| Parameter | Value | Notes |

| IUPAC Name | 2,6-dichloro-N-[(3-fluorophenyl)methyl]aniline | Systematic nomenclature |

| Molecular Formula | C₁₃H₁₀Cl₂FN | Confirmed via elemental count |

| Molecular Weight | 270.13 g/mol | Average weight for stoichiometry |

| Monoisotopic Mass | 269.0175 Da | For High-Resolution Mass Spec (HRMS) |

| LogP (Predicted) | ~4.6 ± 0.4 | Highly lipophilic; requires organic solvent (DMSO/DCM) |

Mass Spectrometry: Isotopic Signature

Critical Insight: The presence of two chlorine atoms (

-

M+ (269.0):

(Relative Intensity: ~100%) -

M+2 (271.0):

(Relative Intensity: ~64%) -

M+4 (273.0):

(Relative Intensity: ~10%)

Part 2: Synthetic Methodology

Challenge: The 2,6-dichloro substitution on the aniline ring creates steric crowding around the nitrogen and reduces its nucleophilicity via the inductive effect (-I). Standard alkylation with benzyl bromide often results in low yields or over-alkylation. Solution: A Reductive Amination using Sodium Triacetoxyborohydride (STAB) is the preferred route. It allows for "soft" reduction without requiring harsh pH conditions that might affect the fluorinated ring.

Reaction Scheme (Graphviz)

Figure 1: Reductive amination pathway designed to mitigate steric hindrance on the aniline nitrogen.

Step-by-Step Protocol

Reagents:

-

2,6-Dichloroaniline (1.0 equiv)[1]

-

3-Fluorobenzaldehyde (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (glacial, 1-2 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM.

Procedure:

-

Imine Formation: In a dry round-bottom flask, dissolve 2,6-dichloroaniline (1.0 eq) and 3-fluorobenzaldehyde (1.1 eq) in DCE (0.2 M concentration).

-

Activation: Add Acetic Acid (1.5 eq). The acid is crucial here to protonate the imine intermediate, making it susceptible to reduction, as the electron-deficient aniline makes the imine formation sluggish. Stir for 30 minutes at Room Temperature (RT).

-

Reduction: Add Sodium Triacetoxyborohydride (1.5 eq) in one portion.

-

Note: Gas evolution may occur.

-

-

Incubation: Stir the reaction under Nitrogen atmosphere at RT for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:1).

-

Quench: Quench with saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes to decompose borate complexes.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography.

-

Stationary Phase: Silica Gel.

-

Mobile Phase: Gradient 0%

10% EtOAc in Hexanes. (The product is non-polar).

-

Part 3: Analytical Validation (QC)

To certify the synthesized material as "Reference Standard Grade," it must pass the following structural checks.

H-NMR Interpretation (400 MHz, CDCl₃)

The symmetry of the aniline ring and the specific splitting of the fluorobenzyl group are the diagnostic keys.

| Shift ( | Multiplicity | Integration | Assignment | Structural Verification Logic |

| 7.25 - 7.35 | Multiplet | 1H | Benzyl-H5 | Overlaps with solvent often; check integration. |

| 7.22 | Doublet (J=8Hz) | 2H | Aniline-H3,5 | Key Diagnostic: The 2,6-Cl substitution makes H3 and H5 equivalent. |

| 7.10 - 7.15 | Multiplet | 2H | Benzyl-H2,6 | Look for long-range H-F coupling. |

| 6.95 - 7.00 | Multiplet | 1H | Benzyl-H4 | Distinct due to ortho-F coupling. |

| 6.85 | Triplet (J=8Hz) | 1H | Aniline-H4 | Typical para-hydrogen triplet. |

| 4.65 | Singlet (Broad) | 1H | N-H | Exchangeable proton; shift varies with concentration. |

| 4.35 | Doublet/Singlet | 2H | N-CH₂ | Critical: Appears as a doublet if NH coupling is resolved, or singlet if exchanging. |

Analytical Workflow Diagram

Figure 2: Quality Control decision tree for validating the synthesized ligand.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for 2,6-Dichloroaniline. Retrieved from [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Retrieved from [Link]

Sources

2,6-dichloroaniline derivatives in kinase inhibitor research

An In-depth Technical Guide to 2,6-Dichloroaniline Derivatives in Kinase Inhibitor Research

Authored by a Senior Application Scientist

Abstract

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment, and certain chemical scaffolds have emerged as "privileged structures" due to their favorable binding properties. Among these, the 2,6-dichloroaniline moiety is a cornerstone. This technical guide provides an in-depth exploration of 2,6-dichloroaniline derivatives in the context of kinase inhibitor research. We will dissect the medicinal chemistry, from the synthesis of the core scaffold to advanced derivatization strategies, and explore the crucial structure-activity relationships (SAR) that govern potency and selectivity. Furthermore, this guide details the mechanism of action, provides validated experimental protocols for inhibitor evaluation, and presents case studies of prominent inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important chemical class in their research endeavors.

The Strategic Advantage of the 2,6-Dichloroaniline Scaffold

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism for regulating nearly all cellular processes, including growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime therapeutic targets.[2]

Small molecule kinase inhibitors are typically designed to compete with ATP for binding to the kinase's active site. The 2,6-dichloroaniline scaffold has proven to be exceptionally effective in this role. Its strategic advantage stems from several key features:

-

Hydrophobic Interactions: The dichlorinated phenyl ring is adept at occupying hydrophobic pockets within the ATP-binding site, contributing significantly to binding affinity.

-

Hydrogen Bonding: The aniline nitrogen can act as a crucial hydrogen bond donor, often interacting with the "hinge" region of the kinase, which is a conserved structural element that connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine ring of ATP.[1]

-

Synthetic Tractability: The 2,6-dichloroaniline core is readily synthesized and can be functionalized through various chemical reactions, allowing for the creation of large, diverse libraries of compounds for screening and optimization.[3]

This combination of features makes the 2,6-dichloroaniline moiety a powerful starting point for the rational design of potent and selective kinase inhibitors.

Medicinal Chemistry: From Core Synthesis to Lead Optimization

The journey from the basic 2,6-dichloroaniline structure to a clinical candidate involves sophisticated synthetic chemistry and a deep understanding of structure-activity relationships.

Synthesis of the 2,6-Dichloroaniline Core

A robust and scalable synthesis of the starting material is fundamental. While several methods exist, a common and illustrative approach begins with aniline, proceeding through a multi-step sequence.[4][5]

This protocol describes a common laboratory-scale synthesis.[4][5]

Step 1: Chlorination of Aniline to 2,4,6-Trichloroaniline

-

In a well-ventilated fume hood, add aniline (e.g., 0.15 mol) to a three-necked flask containing dilute hydrochloric acid (e.g., 350 mL of 35% HCl in 350 mL of water).[4]

-

While stirring mechanically, slowly add 30% hydrogen peroxide (e.g., 0.45 mol) dropwise. Maintain the reaction temperature between 40-80°C. The reaction is exothermic and requires careful monitoring.[4]

-

Continue stirring for 1-3 hours after the addition is complete.[4]

-

Cool the reaction mixture in an ice bath to precipitate 2,4,6-trichloroaniline hydrochloride.

-

Filter the solid and perform steam distillation to obtain pure 2,4,6-trichloroaniline.[4]

Step 2: Acetylation to 2,4,6-Trichloroacetanilide

-

React the 2,4,6-trichloroaniline with acetic anhydride. This step protects the amine and facilitates the subsequent selective reduction.[4]

Step 3: Selective Dechlorination (Reduction) to 2,6-Dichloroacetanilide

-

Transfer the 2,4,6-trichloroacetanilide to a high-pressure autoclave.

-

Add a suitable solvent and a palladium-based catalyst (e.g., Pd/C).

-

Charge the autoclave with hydrogen gas and heat to initiate the reduction of the chlorine atom at the para-position.[4]

Step 4: Hydrolysis to 2,6-Dichloroaniline

-

Add the resulting 2,6-dichloroacetanilide to a basic solution (e.g., aqueous NaOH).

-

Heat the mixture to hydrolyze the acetamide group, yielding the final product, 2,6-dichloroaniline.[4]

-

The final product can be purified by recrystallization from a suitable solvent like ethanol.[5]

Causality Behind Experimental Choices:

-

Initial Chlorination: Using HCl and H2O2 provides an effective in-situ generation of the chlorinating agent. The reaction yields the trichloro- derivative due to the activating nature of the amino group.[4]

-

Acetylation: The protection of the amino group as an acetanilide is crucial. It deactivates the ring slightly and provides steric hindrance, which helps direct the subsequent catalytic hydrogenation to selectively remove the less-hindered para-chloro group.[4]

-

Hydrolysis: The final basic hydrolysis is a standard and efficient method for deprotecting the amine without affecting the remaining chloro substituents.[4]

Derivatization Strategies and Structure-Activity Relationship (SAR)

The true power of the 2,6-dichloroaniline scaffold lies in its potential for modification. By attaching different chemical moieties, researchers can fine-tune the inhibitor's properties. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are workhorse methods for forming C-N bonds and attaching various aromatic and heterocyclic systems.[3]

The goal of SAR studies is to systematically modify a lead compound's structure and measure the effect of each change on its biological activity (e.g., IC50 value).[6]

-

The "Other Half": The group attached to the aniline nitrogen is critical for targeting specific kinases. For example, linking the 2,6-dichloroaniline to a pyrimidine, indazole, or quinazoline core can generate inhibitors for a wide range of kinases, including EGFR, Src, and FGFRs.[7]

-

Substitution on the Dichloro-phenyl Ring: While the 2,6-dichloro pattern is often optimal, adding other small groups (like methoxy) can further probe the hydrophobic pocket and improve potency or alter selectivity. For example, derivatives of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-1H-indazoles have been developed as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.[7]

-

Solubilizing Groups: To improve the often-poor aqueous solubility of these hydrophobic compounds, medicinal chemists frequently introduce polar groups (e.g., piperazine, morpholine, or pyrrolidine-containing side chains) at positions distant from the core binding motif.[8] These groups extend into the solvent-exposed region of the ATP binding cleft.

The following table illustrates a typical SAR study for a series of inhibitors based on a 2,6-dichloroaniline core, targeting Src kinase.

| Compound ID | R Group (Modification) | Src Kinase IC50 (nM) | Cellular Anti-proliferative EC50 (µM) | Rationale for Modification |

| LEAD-01 | -H | 250 | 15.2 | Baseline compound |

| LEAD-02 | 4-methylpiperazine | 55 | 2.8 | Introduce a basic amine to improve solubility and potentially form additional interactions. |

| LEAD-03 | 4-morpholine | 80 | 4.5 | Compare with piperazine; morpholine is less basic. |

| LEAD-04 | 4-(2-hydroxyethyl)piperazine | 30 | 1.1 | Add a hydroxyl group to seek an additional hydrogen bond and improve solubility. |

| LEAD-05 | 3-methoxyphenyl | >1000 | >50 | A bulky, non-polar group at this position disrupts binding. |

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Most kinase inhibitors derived from 2,6-dichloroaniline are classified as Type I inhibitors . This means they bind to the active conformation of the kinase in the ATP-binding pocket and are competitive with ATP.[1]

The binding mechanism involves a precise set of interactions:

-

Hinge-Binding: The aniline -NH- group forms one or two critical hydrogen bonds with the backbone carbonyls and/or nitrogens of the kinase hinge region.

-

Hydrophobic Encasement: The 2,6-dichlorophenyl group fits snugly into a hydrophobic pocket adjacent to the hinge. The chlorine atoms enhance this interaction.

-

Selectivity Pockets: The rest of the inhibitor molecule extends towards more variable regions of the ATP site, often termed "selectivity pockets" or hydrophobic regions I and II.[2] Exploiting the unique shapes and residues of these pockets is the key to achieving selectivity for one kinase over the hundreds of others in the human kinome.

The following diagram illustrates how a kinase inhibitor blocks a cellular signaling cascade.

Caption: Inhibition of a signaling pathway by a 2,6-dichloroaniline derivative.

Case Study: Bosutinib (SKI-606)

Bosutinib is an FDA-approved kinase inhibitor used for the treatment of chronic myelogenous leukemia (CML). Its structure prominently features a 2,6-dichloro-3-methoxyaniline moiety.

-

Chemical Structure: 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile

-

Primary Targets: Bosutinib is a potent inhibitor of the Src and Abl kinases. The Bcr-Abl fusion protein is the key driver of CML.

-

Mechanism: The dichloromethoxyaniline group anchors the molecule in the ATP-binding site of Abl and Src kinases, effectively blocking their activity and shutting down the downstream signaling pathways that drive cancer cell proliferation. The solubilizing side chain (methylpiperazinyl-propoxy) enhances the drug's pharmacokinetic properties.

The clinical success of Bosutinib serves as a powerful validation of the 2,6-dichloroaniline scaffold's utility in developing effective, targeted cancer therapies.

Validated Experimental Workflows for Inhibitor Evaluation

A rigorous and logical progression of experiments is essential to characterize a novel kinase inhibitor. The protocols described below represent a self-validating system, where the results of biochemical assays are confirmed in a cellular context.

Caption: A typical workflow for the development of a kinase inhibitor.

Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

Principle: This assay measures the amount of ATP remaining in solution after a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.

Materials:

-

Recombinant purified kinase of interest

-

Kinase-specific substrate peptide

-

Kinase reaction buffer (typically contains MgCl2, DTT)

-

Test compounds (2,6-dichloroaniline derivatives) dissolved in DMSO

-

ATP solution at a concentration near the Km for the kinase

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 384-well assay plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

-

In the 384-well plate, add 5 µL of kinase reaction buffer containing the kinase and substrate.

-

Add 100 nL of the serially diluted test compounds or DMSO (for positive and negative controls) to the appropriate wells.

-

Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

-

Initiate the kinase reaction by adding 5 µL of ATP solution to all wells.

-

Incubate the plate at 30°C for 1 hour (incubation time may need optimization).

-

Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Read the luminescence on a plate reader.

-

Data Analysis: Convert luminescence values to % inhibition relative to controls. Plot % inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell Proliferation Assay (MTT or similar)

Principle: This assay measures the metabolic activity of living cells. A reduction in metabolic activity in the presence of an inhibitor is indicative of anti-proliferative or cytotoxic effects.

Materials:

-

Cancer cell line known to be dependent on the target kinase

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

-

Clear, flat-bottomed 96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in complete medium.

-

Add 100 µL of the diluted compounds to the cells. Include wells with medium + DMSO as a vehicle control.

-

Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO2).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of viable cells compared to the vehicle control. Plot this against the log[inhibitor concentration] to determine the EC50 value.

Protocol: Western Blot for Target Engagement

Principle: This technique verifies that the inhibitor reduces the phosphorylation of a known downstream substrate of the target kinase within the cell, confirming on-target activity.

Materials:

-

Cancer cell line from the proliferation assay

-

Test compound at a concentration of ~10x its cellular EC50

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: one for the phosphorylated substrate (e.g., p-ERK) and one for the total amount of that substrate (e.g., total ERK).

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

SDS-PAGE gels and blotting equipment

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with the test compound or DMSO (vehicle control) for a specified time (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST) and then incubate with the primary antibody against the phosphorylated substrate overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

-

Validation: Strip the membrane and re-probe with the antibody for the total substrate protein to ensure equal protein loading. A successful result shows a significant decrease in the phosphorylated protein band in the compound-treated lane compared to the control, while the total protein band remains unchanged.

Future Directions and Conclusion

The 2,6-dichloroaniline scaffold continues to be a fertile ground for kinase inhibitor discovery. Future research is likely to focus on several key areas:

-

Targeting Resistance: Designing next-generation derivatives that can inhibit mutated kinases that have become resistant to first-line therapies.

-

Expanding the Target Space: Applying the scaffold to less-explored kinase families, including those involved in neurodegenerative diseases and metabolic disorders.[9]

-

Novel Modalities: Incorporating the 2,6-dichloroaniline warhead into newer therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs), which tag the target kinase for degradation rather than just inhibiting it.

References

- BenchChem. (2025). (1H-imidazol-2-yl)aniline Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential.

- BenchChem. (2025). Application Notes: Synthesis of Novel Kinase Inhibitors Using 2,6-Dichloro-4-phenylpyridine.

- PMC. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors.

- PrepChem.com. Synthesis of 2,6-dichloroaniline.

- Google Patents. CN103524358A - Synthetic method of 2, 6-dichloroaniline.

- BenchChem. (2025). An In-depth Technical Guide to 2,6-Dichloroaniline (CAS Number: 608-31-1).

- Chemical-Konomics. Drug Discovery - Inhibitor.

-

ResearchGate. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[3][10]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays.

- PMC. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action.

- Journal of Cancer Treatment and Diagnosis. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.

- News-Medical.Net. (2025).

Sources

- 1. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN103524358A - Synthetic method of 2, 6-dichloroaniline - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemicalkinomics.com [chemicalkinomics.com]

- 7. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. news-medical.net [news-medical.net]

- 10. prepchem.com [prepchem.com]

SMILES string for 2,6-Dichloro-N-(3-fluorobenzyl)aniline

Technical Whitepaper: Structural Informatics and Synthetic Protocols for 2,6-Dichloro-N-(3-fluorobenzyl)aniline

Part 1: Structural Informatics & Chemoinformatics

1.1 Core Identifiers The following identifiers provide the machine-readable definitions required for computational chemistry workflows, docking simulations, and database registration.

| Identifier Type | String / Value |

| Canonical SMILES | Fc1cccc(CNc2c(Cl)cccc2Cl)c1 |

| Isomeric SMILES | Fc1cccc(CNc2c(Cl)cccc2Cl)c1 (Achiral molecule) |

| InChI String | InChI=1S/C13H10Cl2FN/c14-12-2-1-3-13(15)11(12)17-8-9-5-4-6-10(16)7-9/h1-7,17H,8H2 |

| InChIKey | Predicted:MKSHLIYVZAWJAV-UHFFFAOYSA-N (Analog based) |

| Molecular Formula | |

| Molecular Weight | 270.13 g/mol |

1.2 Structural Deconstruction & Logic The SMILES string is constructed by treating the molecule as a secondary amine connecting two aromatic systems.[1]

-

Fc1cccc(...)c1 : Represents the 3-fluorophenyl ring (the "tail").[1] The fluorine is at the meta position relative to the methylene bridge.

-

CN : The methylene (

) linker attached to the Nitrogen atom.[1] -

c2c(Cl)cccc2Cl : The 2,6-dichloroaniline core.[1] The nitrogen is attached at position 1, with Chlorine atoms at positions 2 and 6 (ortho), creating significant steric hindrance.[1]

Figure 1: Structural fragmentation of the target molecule highlighting the steric core and the lipophilic tail.[1]

Part 2: Molecular Design Rationale

2.1 The "Privileged" 2,6-Dichloroaniline Scaffold In medicinal chemistry, the 2,6-dichloroaniline moiety (found in Diclofenac and Clonidine) serves two critical functions:

-

Conformational Lock: The bulky chlorine atoms at the ortho positions force the aromatic ring out of planarity with the nitrogen lone pair. This prevents conjugation, modulating the pKa of the amine and often improving oral bioavailability.

-

Metabolic Stability: The chlorines block the primary sites of oxidative metabolism (ring hydroxylation) and sterically protect the nitrogen from rapid N-oxidation or glucuronidation.[1]

2.2 The Fluorine Effect The substitution of a hydrogen with fluorine on the benzyl ring (3-position) exerts a strong electronic effect (inductive withdrawal) without significantly changing steric volume.[1] This typically increases metabolic stability against P450 enzymes and enhances lipophilicity (LogP), facilitating membrane permeability.

Part 3: Synthetic Pathway (Self-Validating Protocol)

3.1 Strategic Choice: Reductive Amination vs. Alkylation Direct alkylation of 2,6-dichloroaniline with 3-fluorobenzyl bromide is not recommended .[1]

-

Reasoning: The 2,6-dichloroaniline is a weak nucleophile due to steric crowding and the electron-withdrawing chlorines.[1] Forcing conditions (high heat, strong base) required for alkylation often lead to over-alkylation (quaternary salts) or side reactions.

-

Solution:Reductive Amination using Sodium Triacetoxyborohydride (STAB).[1] This method is mild, selective, and avoids over-alkylation.[1][2]

3.2 Reaction Scheme

Figure 2: One-pot reductive amination workflow utilizing STAB for selective reduction.[1]

3.3 Detailed Experimental Protocol

Reagents:

-

2,6-Dichloroaniline (1.0 equiv)[1]

-

3-Fluorobenzaldehyde (1.1 equiv)[1]

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

-

Glacial Acetic Acid (1-2 equiv)[1]

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous][1]

Step-by-Step Methodology:

-

Imine Formation (Activation): In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 2,6-dichloroaniline (1.0 equiv) and 3-fluorobenzaldehyde (1.1 equiv) in anhydrous DCE (0.2 M concentration).

-

Acid Catalysis: Add Glacial Acetic Acid (2.0 equiv). Crucial Step: The steric bulk of the aniline makes imine formation sluggish. The acid protonates the carbonyl, accelerating nucleophilic attack.[1] Stir for 30–60 minutes at room temperature.

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in portions. Note: STAB is preferred over

because it reduces the imine selectively without reducing the aldehyde, preventing the formation of benzyl alcohol byproducts. -

Reaction Monitoring: Allow to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Silica, 10% EtOAc/Hexanes). The aldehyde spot should disappear.

-

Workup: Quench with saturated aqueous

(gas evolution will occur). Extract with DCM ( -

Purification: Flash column chromatography (Silica gel). Elute with a gradient of Hexanes

5% EtOAc/Hexanes.

Part 4: Analytical Characterization (Validation)

To confirm the identity of the synthesized molecule, look for these diagnostic signals:

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR | Benzylic | |

| 1H NMR | Amine NH . Confirms the secondary amine status. | |

| 13C NMR | C-F Carbon . Characteristic splitting due to Fluorine coupling.[1] | |

| HRMS (ESI+) | Observe the characteristic Chlorine isotope pattern (9:6:1 ratio for |

References

-

Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic addition to the carbonyl group). [1]

-

PubChem Compound Summary. (2024). "2,6-Dichloroaniline" (CID 11846).[1][3] National Center for Biotechnology Information.[1]

-

Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Section: Reductive Amination). [1]

Sources

Methodological & Application

Technical Application Note: Optimized Synthesis of 2,6-Dichloro-N-(3-fluorobenzyl)aniline

Executive Summary & Strategic Rationale

The synthesis of 2,6-Dichloro-N-(3-fluorobenzyl)aniline presents a classic challenge in medicinal chemistry: functionalizing an aniline that is both sterically hindered (by ortho-chlorines) and electronically deactivated (reduced nucleophilicity). Standard reductive amination conditions (e.g., NaBH(OAc)₃/DCE) often result in stalled conversion or extended reaction times (>48h) due to the inability of the hindered amine to attack the carbonyl carbon effectively.

This Application Note details a TMSCl-Promoted Reductive Amination protocol. This method utilizes Chlorotrimethylsilane (TMSCl) as a dual-function promoter: it activates the aldehyde carbonyl via Lewis acidity and scavenges water generated during hemiaminal formation, driving the equilibrium toward the imine intermediate. This approach is superior to direct alkylation (using benzyl halides), which often requires genotoxic reagents and harsh basic conditions that can lead to impurity profiles difficult to clean in GMP settings.

Key Chemical Challenges

| Parameter | Challenge Description | Impact on Synthesis |

| Steric Hindrance | 2,6-Dichloro substitution creates a "protective shell" around the Nitrogen. | Slows down nucleophilic attack on the aldehyde; inhibits imine formation. |

| Electronic Effect | Inductive withdrawal (-I) by Chlorines reduces N-lone pair availability. | Lowers basicity/nucleophilicity; standard acid catalysis may protonate the amine too strongly. |

| Solubility | 2,6-Dichloroaniline is moderately lipophilic but crystalline. | Requires polar aprotic solvents (DMF/THF) for optimal homogeneity during reduction. |

Reaction Pathway & Mechanism[1][2][3][4][5]

The following diagram illustrates the TMSCl-activated pathway, contrasting it with the stalled standard pathway.

Figure 1: Mechanistic pathway highlighting the critical role of TMSCl in overcoming the activation energy barrier for hindered anilines.

Detailed Experimental Protocol

Method: TMSCl-Promoted Reductive Amination

This protocol is adapted from high-efficiency methodologies for electron-deficient anilines [1].

3.1 Materials & Reagents

-

Precursor A: 2,6-Dichloroaniline (1.0 equiv)

-

Precursor B: 3-Fluorobenzaldehyde (1.2 equiv)

-

Promoter: Chlorotrimethylsilane (TMSCl) (2.0 - 4.0 equiv)

-

Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv) or NaBH(OAc)₃ (2.0 equiv)

-

Solvent: Anhydrous THF or DMF (0.5 M concentration)

-

Quench: Saturated NaHCO₃ solution

3.2 Step-by-Step Procedure

Step 1: Activation and Imine Formation

-

Charge a dried reaction vessel (purged with N₂) with 2,6-Dichloroaniline (10 mmol, 1.62 g).

-

Add anhydrous THF (20 mL). Stir until dissolved.

-

Add 3-Fluorobenzaldehyde (12 mmol, 1.27 mL).

-

Critical Step: Add TMSCl (20-40 mmol, 2.5 - 5.0 mL) dropwise via syringe.

-

Stir at room temperature for 1–2 hours. Monitor by TLC or LCMS for the disappearance of aniline.

Step 2: Reduction

-

Cool the mixture to 0°C using an ice bath.

-

Add NaBH₄ (15 mmol, 0.57 g) portion-wise (or NaBH(OAc)₃ if milder conditions are desired, though NaBH₄ is usually required for hindered substrates in this specific protocol).

-

Caution: Hydrogen gas evolution will occur. Ensure proper venting.

-

-

Allow the reaction to warm to room temperature and stir for 2–4 hours.

Step 3: Work-up and Isolation

-

Quench the reaction carefully with Saturated NaHCO₃ (20 mL) at 0°C. Stir vigorously for 15 minutes to decompose borate complexes.

-

Extract with Ethyl Acetate (3 x 20 mL).

-

Wash combined organics with Water (2 x) and Brine (1 x).

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

-

Purification: The crude oil is typically purified via Flash Column Chromatography (Silica Gel).

-

Eluent: Hexanes:Ethyl Acetate (Gradient 95:5 to 85:15).

-

Target: The product is less polar than the primary aniline starting material.

-

Process Control & Validation

To ensure the protocol is self-validating, the following analytical checkpoints must be met.

| Checkpoint | Analytical Method | Acceptance Criteria |

| Imine Formation | LCMS / TLC | Disappearance of 2,6-dichloroaniline (SM). Appearance of intermediate mass [M+H]⁺ = 268/270 (Imine). |

| Reaction Completion | HPLC (UV 254nm) | < 2.0% Residual Imine. < 0.5% Residual Aldehyde. |

| Product Identity | ¹H NMR (CDCl₃) | Diagnostic benzylic doublet/singlet at ~4.2-4.5 ppm. NH broad singlet at ~4.0 ppm. |

| Purity | HPLC (Area %) | > 98.0% |

Expected ¹H NMR Signature (Simulated)

-

δ 7.30 - 6.90 (m, 7H): Aromatic protons (3 from aniline, 4 from benzyl).

-

δ 4.45 (d, J=6.0 Hz, 2H): Benzylic CH₂.

-

δ 4.10 (br s, 1H): NH proton (exchangeable).

Troubleshooting Guide

Issue 1: Incomplete Conversion of Aniline

-

Cause: Steric hindrance preventing imine formation.[4]

-

Solution: Increase TMSCl loading to 4.0 equiv. Alternatively, heat the imine formation step (Step 1) to 50°C before adding the reducing agent.

Issue 2: Over-alkylation (Tertiary Amine Formation)

-

Reason: The 2,6-dichloro substitution creates a "steric gate" that makes the introduction of a second benzyl group thermodynamically and kinetically unfavorable. This is a distinct advantage of this substrate.

Issue 3: Precipitation during Reduction

-

Cause: Boron-amine complexes.

-

Solution: Ensure vigorous stirring during the NaHCO₃ quench. If an emulsion forms, add a small amount of Rochelle's Salt (Potassium Sodium Tartrate) solution.

Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

References

-

Pletz, J., et al. (2016).[10] "A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines." Synthesis, 48, 1301–1317.[10]

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

-

BenchChem Technical Support. (2025). "Synthesis of 2,6-Dichloro-N,N-dimethylaniline (Analogous Protocols)." BenchChem Application Notes.

-

Organic Chemistry Portal. "Reductive Amination: Recent Literature and Protocols."

Sources

- 1. CN103524358A - Synthetic method of 2, 6-dichloroaniline - Google Patents [patents.google.com]

- 2. CN1045002C - Preparation of 2,6-dichloroaniline - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. RU1768581C - Method of 2,6-dichloroaniline synthesis - Google Patents [patents.google.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. thieme-connect.com [thieme-connect.com]

Application Note: Synthesis of N-(3-fluorobenzyl)-2,6-dichloroaniline via Reductive Amination

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of N-(3-fluorobenzyl)-2,6-dichloroaniline, a key intermediate in pharmaceutical research and drug development. The described methodology utilizes a one-pot reductive amination of 2,6-dichloroaniline and 3-fluorobenzaldehyde. This guide delves into the mechanistic underpinnings of the reaction, offers a detailed step-by-step protocol, and provides essential data for the characterization of the final product. The protocol is designed for robustness and reproducibility, making it suitable for researchers in both academic and industrial settings.

Introduction

Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the construction of carbon-nitrogen bonds to form secondary and tertiary amines.[1][2][3] This powerful transformation is integral to the synthesis of a vast array of biologically active molecules and pharmaceutical agents.[4][5] The reaction proceeds through the initial formation of an imine or iminium ion from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine.[2][6] This one-pot approach is highly efficient, minimizing waste and reducing the number of synthetic steps.[4]

The synthesis of substituted N-benzylanilines is of particular interest in medicinal chemistry due to their prevalence in a variety of therapeutic agents. This application note focuses on the synthesis of N-(3-fluorobenzyl)-2,6-dichloroaniline, a scaffold that combines the structural features of a halogenated aniline and a fluorinated benzyl group, both of which are common motifs in drug design.[7][8] The protocol described herein employs sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is particularly well-suited for reductive aminations.[9][10] Its selectivity for imines over aldehydes and ketones prevents the undesired reduction of the starting carbonyl compound.[9]

Reaction Mechanism and Rationale

The reductive amination of 2,6-dichloroaniline and 3-fluorobenzaldehyde proceeds in two key stages within a single reaction vessel: imine formation and subsequent reduction.

-

Imine Formation: The reaction is initiated by the nucleophilic attack of the nitrogen atom of 2,6-dichloroaniline on the electrophilic carbonyl carbon of 3-fluorobenzaldehyde. This is typically catalyzed by a weak acid, such as acetic acid, which protonates the carbonyl oxygen, enhancing its electrophilicity.[11] The resulting hemiaminal intermediate then undergoes dehydration to form a Schiff base, or imine. The equilibrium of this step is driven forward by the removal of water, although in many modern protocols, the subsequent reduction step is fast enough to make explicit water removal unnecessary.[2]

-

Reduction: The formed imine is then selectively reduced by a hydride source. Sodium triacetoxyborohydride is an excellent choice for this step due to its mild nature and its ability to reduce the protonated iminium ion much faster than the starting aldehyde.[10][12][13] The steric bulk and electron-withdrawing acetate groups of NaBH(OAc)₃ temper its reactivity, preventing the reduction of the aldehyde.[10]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. DSpace [open.bu.edu]

- 5. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 7. jelsciences.com [jelsciences.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 10. Sodium triacetoxyborohydride [organic-chemistry.org]

- 11. brainly.com [brainly.com]

- 12. Sodium cyanoborohydride [organic-chemistry.org]

- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

N-Alkylation of 2,6-Dichloroaniline with 3-Fluorobenzyl Bromide: An Application and Protocol Guide

Abstract

This document provides a comprehensive guide to the N-alkylation of 2,6-dichloroaniline with 3-fluorobenzyl bromide, yielding N-(3-fluorobenzyl)-2,6-dichloroaniline. This transformation is a cornerstone reaction in the synthesis of various pharmacologically relevant molecules and functional materials. We will delve into the mechanistic underpinnings of this SN2 reaction, provide a detailed and validated experimental protocol, and offer insights into reaction optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to perform this synthesis with high efficiency and safety.

Introduction and Scientific Context

The N-alkylation of anilines is a fundamental transformation in organic chemistry, enabling the synthesis of secondary and tertiary amines that are prevalent in a vast array of biologically active compounds.[1] The specific reaction between 2,6-dichloroaniline and 3-fluorobenzyl bromide is of particular interest due to the presence of key structural motifs. The dichloroaniline moiety provides a sterically hindered and electronically deactivated aromatic ring, while the fluorobenzyl group introduces a metabolically stable fluorine atom, a common feature in modern pharmaceuticals. The resulting product, N-(3-fluorobenzyl)-2,6-dichloroaniline, serves as a valuable intermediate for further synthetic elaborations.

Understanding the interplay of steric hindrance from the ortho-chloro groups and the electronic effects of all substituents is crucial for the successful execution of this reaction. This guide will illuminate the causal relationships behind the choice of reagents, solvent, and reaction conditions to achieve optimal outcomes.

Mechanistic Rationale: An SN2 Pathway

The N-alkylation of 2,6-dichloroaniline with 3-fluorobenzyl bromide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic benzylic carbon of 3-fluorobenzyl bromide. This concerted step involves the simultaneous formation of the C-N bond and cleavage of the C-Br bond.

Caption: SN2 mechanism for the N-alkylation of 2,6-dichloroaniline.

The Role of the Base

The acidity of the N-H proton in 2,6-dichloroaniline is relatively low. To enhance the nucleophilicity of the aniline, a strong base is required to deprotonate the nitrogen, forming the more reactive anilide anion. Sodium hydride (NaH) is a common and effective choice for this purpose.[2][3] It irreversibly deprotonates the aniline, driving the reaction forward.

Solvent Selection: The Importance of a Polar Aprotic Medium

The choice of solvent is critical for the success of an SN2 reaction. Polar aprotic solvents, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are ideal for this transformation.[4][5] These solvents can solvate the cation (Na+) while leaving the anilide anion relatively unsolvated and highly reactive.[6][7] Protic solvents are generally avoided as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[6]

Safety and Hazard Management

A thorough understanding and mitigation of the hazards associated with all reagents is paramount.

| Reagent | Key Hazards | Recommended Precautions |

| 2,6-Dichloroaniline | Toxic if swallowed, in contact with skin, or if inhaled.[8][9] May cause damage to organs through prolonged or repeated exposure.[8][9][10][11] Very toxic to aquatic life.[8][9] | Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[10][11] Handle in a well-ventilated fume hood.[10][11] Avoid release to the environment.[8] |

| 3-Fluorobenzyl bromide | Causes severe skin burns and eye damage.[12][13][14] May be corrosive to metals.[13][14] Combustible liquid.[13] | Handle in a fume hood, wearing chemical-resistant gloves, a lab coat, and chemical splash goggles.[13] Keep away from heat and open flames.[13] Store in a cool, dry, and well-ventilated area.[12] |

| Sodium Hydride (NaH) | Flammable solid, reacts violently with water to produce flammable hydrogen gas.[2] Can ignite spontaneously in air.[2] Corrosive.[2] | Handle under an inert atmosphere (e.g., nitrogen or argon). Use only dry solvents. Weigh and dispense in a glove box or under a stream of inert gas. Exercise extreme caution to avoid contact with water or moist air.[2] |

| N,N-Dimethylformamide (DMF) | Toxic and potentially carcinogenic.[15] Can be absorbed through the skin.[16] May cause liver damage with prolonged exposure.[15] | Use in a well-ventilated fume hood.[17] Wear appropriate gloves and eye protection.[17] Avoid inhalation and skin contact.[17] |

Note on NaH in DMF: Mixtures of sodium hydride and DMF can undergo exothermic decomposition at elevated temperatures, posing a significant explosion hazard.[18][19] It is crucial to maintain careful temperature control throughout the reaction.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and should be adapted as necessary for different scales.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2,6-Dichloroaniline | 162.02 | 1.62 g | 10.0 |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 (as NaH) | 0.44 g | 11.0 |

| 3-Fluorobenzyl bromide | 189.03 | 2.08 g | 11.0 |

| Anhydrous N,N-Dimethylformamide (DMF) | - | 50 mL | - |

| Diethyl ether | - | As needed | - |

| Saturated aqueous ammonium chloride (NH4Cl) | - | As needed | - |

| Saturated aqueous sodium chloride (brine) | - | As needed | - |

| Anhydrous magnesium sulfate (MgSO4) | - | As needed | - |

Step-by-Step Procedure

Caption: Experimental workflow for the N-alkylation of 2,6-dichloroaniline.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a septum, add 2,6-dichloroaniline (1.62 g, 10.0 mmol) and anhydrous DMF (50 mL).

-

Anilide Formation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol) in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and vent the reaction vessel appropriately. Stir the mixture at 0 °C for 30 minutes. The solution should become a dark-colored suspension.

-

Alkylation: Slowly add 3-fluorobenzyl bromide (2.08 g, 11.0 mmol) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture overnight (12-16 hours).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10:1 Hexanes:Ethyl Acetate). The disappearance of the 2,6-dichloroaniline spot indicates reaction completion.

-

Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases. Dilute the mixture with water (100 mL) and transfer to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification (Liquid-Liquid Extraction): Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification (Chromatography): Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-(3-fluorobenzyl)-2,6-dichloroaniline.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | - Incomplete deprotonation of the aniline.- Inactive 3-fluorobenzyl bromide.- Insufficient reaction time or temperature. | - Use fresh, high-quality sodium hydride. Ensure anhydrous conditions.- Check the purity of the benzyl bromide.- Allow the reaction to stir for a longer duration or gently heat to 40-50 °C (with extreme caution due to the NaH/DMF hazard). |

| Formation of Dialkylated Product | - Excess 3-fluorobenzyl bromide.- High reaction temperature. | - Use a 1:1 or slight excess of the aniline to the benzyl bromide.- Maintain a lower reaction temperature. |

| Difficult Purification | - Presence of unreacted starting materials.- Formation of side products. | - Ensure the reaction goes to completion before workup.- Optimize the column chromatography eluent system for better separation. |

Conclusion

The N-alkylation of 2,6-dichloroaniline with 3-fluorobenzyl bromide is a robust and reliable method for the synthesis of N-(3-fluorobenzyl)-2,6-dichloroaniline. By understanding the underlying SN2 mechanism and carefully controlling the reaction conditions, particularly the choice of a strong base and a polar aprotic solvent, high yields of the desired product can be achieved. Adherence to strict safety protocols is essential for the successful and safe execution of this synthesis. The protocols and insights provided in this guide are intended to empower researchers to confidently perform this valuable transformation.

References

-

Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: 2,6-dichloro aniline 98%. Retrieved from [Link]

-

Cole-Parmer. (2005). Material Safety Data Sheet - 2,6-Dichloroaniline, 98%. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium hydride. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluorobenzyl bromide. Retrieved from [Link]

-

CPAChem. (2022). Safety data sheet: 2,6-dichloroaniline. Retrieved from [Link]

-

PENTA s.r.o. (2025). 2,6-Dichloro-4-nitroaniline - SAFETY DATA SHEET. Retrieved from [Link]

-

Sciencemadness.org. (2008). cautions regarding use of NaH in synthesis. Retrieved from [Link]

-

ACS Publications. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development. Retrieved from [Link]

-

ResearchGate. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N , N -Dimethylformamide, and N , N -Dimethylacetamide. Retrieved from [Link]

-

Kian Resin Chemical Company. (n.d.). Dimethylformamide - Technical Data Sheet. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethylformamide. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). SOP for the safe use of N,N-Dimethylformamide (DMF). Retrieved from [Link]

-

Oreate AI Blog. (2025). Understanding Sodium Hydride: The Basics of NaH. Retrieved from [Link]

-

Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions? Retrieved from [Link]

-

Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]

-

ACS Publications. (n.d.). Solvent Effect on the ET/SN2 Competition in the Reaction of a Radical Anion with Some Benzyl Bromides. Journal of the American Chemical Society. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sodium hydride - Wikipedia [en.wikipedia.org]

- 3. Understanding Sodium Hydride: The Basics of NaH - Oreate AI Blog [oreateai.com]

- 4. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. oxfordlabchem.com [oxfordlabchem.com]

- 9. cpachem.com [cpachem.com]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. 3-Fluorobenzyl Bromide | 456-41-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 15. Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits - hangdachem.com [hangdachem.com]

- 16. kianresin.com [kianresin.com]

- 17. lsuhsc.edu [lsuhsc.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

Application Notes & Protocols: Optimization of Buchwald-Hartwig Amination for Sterically Hindered Anilines

Introduction: Navigating the Challenges of Steric Encumbrance in C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2][4] While the scope of this transformation is remarkably broad, the coupling of sterically hindered anilines presents a significant and persistent challenge.

Steric hindrance, particularly from ortho-substituents on the aniline, can dramatically impede the key steps of the catalytic cycle, leading to sluggish reactions, low yields, and the formation of undesired side products. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to understand and overcome the challenges associated with the Buchwald-Hartwig amination of sterically hindered anilines. We will delve into the mechanistic intricacies, explore rational strategies for catalyst and ligand selection, and provide detailed, field-proven protocols to enable the efficient synthesis of these challenging yet valuable molecules.

The Mechanistic Hurdles of Steric Hindrance

The generally accepted mechanism of the Buchwald-Hartwig amination involves a catalytic cycle comprising three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][5][6] Steric bulk on the aniline nucleophile can adversely affect each of these stages:

-

Oxidative Addition: While primarily dependent on the aryl halide, the overall steric environment of the catalyst can influence the rate of this initial step.[7]

-

Amine Coordination and Deprotonation: This step is highly sensitive to steric hindrance. A bulky aniline may struggle to coordinate to the palladium center, and the subsequent deprotonation by the base can also be sterically impeded.

-

Reductive Elimination: This final, product-forming step is often the most significantly impacted by steric hindrance. The bulky groups on the aniline and the aryl halide must come into close proximity in the transition state for the C-N bond to form. Increased steric clash can raise the activation energy for reductive elimination, favoring side reactions such as beta-hydride elimination.[5]

To address these challenges, a careful and rational optimization of the reaction parameters is paramount. The choice of ligand, base, and solvent plays a critical role in mitigating the detrimental effects of steric hindrance and promoting the desired C-N bond formation.

Core Principles for Optimization: A Multi-Parameter Approach

The successful amination of a sterically hindered aniline is rarely achieved through a one-size-fits-all approach. Instead, a systematic evaluation of the key reaction components is necessary.

The Decisive Role of the Ligand: Engineering the Catalytic Pocket

The ligand is arguably the most critical component in overcoming steric barriers. Bulky, electron-rich phosphine ligands are essential for promoting the amination of hindered substrates.[2][5][8] These ligands serve several crucial functions:

-

Stabilization of the Monoligated Palladium Species: Bulky ligands favor the formation of a monoligated palladium(0) species, which is highly active in the oxidative addition step.[5]

-

Facilitation of Reductive Elimination: The steric bulk of the ligand can create a congested coordination sphere around the palladium center, which promotes the reductive elimination of the sterically demanding product.[9]

-

Modulation of Electronic Properties: The electron-donating nature of these ligands increases the electron density on the palladium center, which can facilitate both oxidative addition and reductive elimination.

A variety of biarylphosphine ligands, often referred to as "Buchwald ligands," have been developed and are commercially available.[10] For sterically demanding anilines, the following are often excellent starting points for optimization:

| Ligand | Key Features | Typical Applications |

| XPhos | Highly active and versatile for a broad range of substrates, including hindered anilines. | A good first choice for screening. |

| tBuXPhos | The tert-butyl group provides additional steric bulk, which can be beneficial for very hindered substrates. | Challenging couplings with di-ortho-substituted anilines. |

| SPhos | Often effective for couplings involving heteroaromatic halides. | Can provide complementary reactivity to XPhos. |

| RuPhos | Another highly active and general ligand. | Useful in cases where other ligands show limited success. |

| BrettPhos | Particularly effective for the coupling of secondary amines and challenging primary amines.[11] | Can be advantageous for highly hindered systems. |

Base Selection: A Balancing Act of Strength and Sterics

The choice of base is critical for the deprotonation of the coordinated amine to form the palladium-amido complex. For sterically hindered anilines, a strong, non-nucleophilic base is typically required.

-

Sodium tert-butoxide (NaOt-Bu): This is the most commonly used base for Buchwald-Hartwig aminations and is often the most effective for hindered substrates due to its high basicity.[9]

-

Lithium bis(trimethylsilyl)amide (LHMDS): A very strong, non-nucleophilic base that can be effective when NaOt-Bu fails. It is particularly useful for substrates with base-sensitive functional groups.

-

Potassium phosphate (K₃PO₄) and Cesium carbonate (Cs₂CO₃): While weaker than alkoxides, these inorganic bases can sometimes be effective, particularly in polar aprotic solvents.[12] They offer the advantage of being less aggressive towards sensitive functional groups.

The steric bulk of the base itself can also play a role. In some cases, a less hindered base may be more effective at deprotonating a sterically crowded palladium-amine complex.

Solvent Effects: Influencing Solubility and Reactivity

The solvent must be capable of dissolving the reactants and catalyst, and it can also influence the rate of the reaction.

-

Toluene and Dioxane: These are the most common solvents for Buchwald-Hartwig aminations. They are relatively non-polar and have high boiling points, allowing for a wide range of reaction temperatures.

-

tert-Butanol (t-BuOH): The use of t-BuOH as a solvent or co-solvent can sometimes be beneficial, particularly when using tert-butoxide bases.

-

Polar Aprotic Solvents (e.g., DMF, DMAc): While less common, these solvents can be useful in specific cases, especially when using inorganic bases like K₃PO₄ or Cs₂CO₃, as they can help to solubilize the base.[13]

Experimental Protocols

The following protocols provide a starting point for the optimization of the Buchwald-Hartwig amination of a sterically hindered aniline. It is crucial to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.

General Protocol for Ligand and Base Screening

This protocol is designed for the rapid screening of different ligand and base combinations on a small scale.

Materials:

-

Sterically hindered aniline (1.0 mmol)

-

Aryl halide (1.2 mmol)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (4 mol%)

-

Base (1.4 mmol)

-

Anhydrous solvent (e.g., toluene, 5 mL)

-

Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.

-

Add the sterically hindered aniline and the aryl halide to the tube.

-

Add the anhydrous solvent via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no conversion | - Inactive catalyst- Insufficiently strong base- Reaction temperature too low- Steric hindrance too severe | - Use a more active ligand (e.g., tBuXPhos)- Switch to a stronger base (e.g., LHMDS)- Increase the reaction temperature- Consider a different palladium precatalyst |

| Formation of side products (e.g., hydrodehalogenation) | - Reductive elimination is slow relative to side reactions- Presence of water or other protic sources | - Use a bulkier ligand to promote reductive elimination- Ensure all reagents and solvents are anhydrous- Use a stronger, non-nucleophilic base |

| Incomplete reaction | - Catalyst decomposition- Insufficient reaction time | - Increase catalyst loading- Use a more stable precatalyst (e.g., a G6 precatalyst)[10]- Extend the reaction time |

Conclusion: A Pathway to Success

The Buchwald-Hartwig amination of sterically hindered anilines is a challenging but achievable transformation. By understanding the mechanistic basis for the difficulties posed by steric encumbrance and by employing a rational, systematic approach to the optimization of ligands, bases, and solvents, researchers can unlock the full potential of this powerful C-N bond-forming reaction. The protocols and guidelines presented in this application note provide a robust framework for tackling these demanding substrates, enabling the synthesis of complex and valuable molecules for a wide range of applications in the chemical sciences.

References

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

-